molecular formula C11H13BrClN B6220256 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2758000-88-1

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6220256
CAS No.: 2758000-88-1
M. Wt: 274.58 g/mol
InChI Key: JQVQCTHAOBKJTB-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The presence of a bromophenyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, following an SN2 process . The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The bicyclic structure allows for cyclization reactions, forming different ring systems.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve polar aprotic solvents and mild temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted azabicyclo compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with molecular targets through its bromophenyl and azabicyclo moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-azabicyclo[3.1.0]hexane: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.

    Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but differ in their substituents, affecting their chemical properties and reactivity.

Uniqueness

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of both the bromophenyl group and the azabicyclo structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2758000-88-1

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H

InChI Key

JQVQCTHAOBKJTB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC(=CC=C3)Br.Cl

Purity

95

Origin of Product

United States

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